N-(1-methyl-4-piperidinyl)-N-phenyl-propanamide,monohydrochloride
Overview
Description
N-(1-methyl-4-piperidinyl)-N-phenyl-propanamide, monohydrochloride (MMPP) is a synthetic compound with a variety of uses in scientific research and in the laboratory. It is a highly selective agonist of the μ-opioid receptor (MOR), which is present in the central and peripheral nervous systems. MMPP has been used in a variety of applications, including drug development and as an analgesic agent in both animals and humans. In addition, MMPP has been used in the treatment of drug addiction, pain management, and in the study of neurobiological processes.
Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, including N-(1-methyl-4-piperidinyl)-N-phenyl-propanamide,monohydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives have been utilized in various ways as anticancer agents . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Antiviral Applications
Piperidine derivatives have shown potential as antiviral agents. While specific research on N-(1-methyl-4-piperidinyl)-N-phenyl-propanamide,monohydrochloride is limited, the broader class of piperidine derivatives has been explored for antiviral properties .
Antimalarial Applications
The piperidine nucleus has been explored for potential antimalarial applications. Piperidine derivatives have shown promise in this area .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents. Their unique structure allows them to interact with various biological targets, potentially inhibiting the growth of harmful microorganisms .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives, including N-(1-methyl-4-piperidinyl)-N-phenyl-propanamide,monohydrochloride, have been used as analgesic and anti-inflammatory agents . They can potentially interact with pain and inflammation pathways in the body, providing relief.
Anti-Alzheimer’s Applications
Piperidine derivatives have been explored for their potential use in treating Alzheimer’s disease . They may interact with biological targets related to the disease, potentially slowing its progression.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They may interact with neurotransmitter systems in the brain, potentially helping to manage symptoms of various psychiatric disorders.
properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-11-16(2)12-10-14;/h4-8,14H,3,9-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMNGBNNAZOHPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)C)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037130 | |
Record name | N-Methyl norfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-4-piperidinyl)-N-phenyl-propanamide,monohydrochloride | |
CAS RN |
24775-71-1 | |
Record name | N-Methyl norfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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